2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol
Overview
Description
2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where appropriate aminopyrazoles react with chlorinated pyrimidines in the presence of palladium catalysts . Another approach involves the Diels-Alder reaction between key intermediates, followed by subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the pyrazole or pyrimidine rings to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using halogenated intermediates and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of 2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, modulating signaling pathways critical for disease progression. For instance, it has been studied as a selective inhibitor of TYK2, a kinase involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol: Known for its moderate potency against black mold.
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor with potential therapeutic applications.
Uniqueness
2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol stands out due to its unique combination of a fluorinated pyrimidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to selectively inhibit specific molecular targets makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[[5-fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-10-18-14(20-15(13)17-7-9-22)11-2-4-12(5-3-11)21-8-1-6-19-21/h1-6,8,10,22H,7,9H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSVGBZZGGMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NC=C(C(=N3)NCCO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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